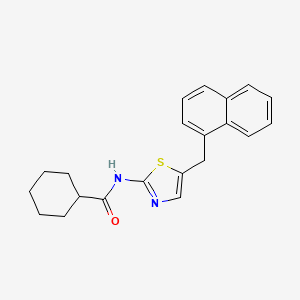

Antifungal agent 86

Description

Properties

CAS No. |

327077-97-4 |

|---|---|

Molecular Formula |

C21H22N2OS |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

InChI |

InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24) |

InChI Key |

WJAMFZVSJYMDDT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

41F5; 41F-5; 41F 5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Scientific Core of Terbinafine (Formerly SF 86-327): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, origin, and core scientific principles of the antifungal agent Terbinafine, initially designated SF 86-327. Terbinafine represents a pivotal advancement in antifungal therapy as a member of the allylamine class, distinguished by its specific mechanism of action and broad-spectrum efficacy, particularly against dermatophytes. This whitepaper details the seminal discovery, mechanism of action, quantitative antifungal activity, and the experimental methodologies used to characterize this important therapeutic agent.

Discovery and Origin

Terbinafine (SF 86-327) was developed by Sandoz (now part of Novartis) and first reported in the scientific literature in 1984. It emerged from a chemical synthesis program aimed at modifying naftifine, the prototype of the allylamine class of antifungal agents. The goal was to enhance the antifungal activity and allow for oral administration. Terbinafine was first launched in Europe in 1991 and received FDA approval in the United States in 1992.[1][2]

The development of Terbinafine marked a significant step forward in the treatment of superficial mycoses. Its chemical structure, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, was specifically designed for potent and selective inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Squalene Epoxidase

Terbinafine exerts its antifungal effect through the specific inhibition of squalene epoxidase, a key enzyme in the fungal cell membrane ergosterol biosynthesis pathway.[1][3][4][5] This inhibition is non-competitive with respect to the substrate, squalene, in fungi.[3]

The inhibition of squalene epoxidase has a dual antifungal effect:

-

Ergosterol Depletion: The blockage of the pathway leads to a deficiency in ergosterol, an essential component for maintaining the integrity and function of the fungal cell membrane. This depletion results in a fungistatic effect in some fungi, such as Candida albicans.[3][4]

-

Squalene Accumulation: The inhibition of the enzyme causes the intracellular accumulation of its substrate, squalene.[3][4] High concentrations of squalene are toxic to the fungal cell, disrupting membrane function and contributing to a fungicidal action against many dermatophytes and other filamentous fungi.[3][4]

A key advantage of Terbinafine is its high selectivity for the fungal enzyme over its mammalian counterpart. The concentration of Terbinafine required to inhibit rat liver squalene epoxidase is significantly higher than that needed for the fungal enzyme.[3]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Terbinafine - Wikipedia [en.wikipedia.org]

- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 5. njccwei.com [njccwei.com]

"Compound 41F5" chemical structure and properties

A comprehensive search has revealed no publicly available information, chemical structure, or experimental data for a substance designated as "Compound 41F5." This identifier does not correspond to a recognized chemical entity in standard chemical databases or the broader scientific literature.

It is highly probable that "Compound 41F5" is an internal, proprietary code used within a specific research institution or pharmaceutical company for a novel or experimental substance that has not been publicly disclosed. Without a formal chemical name, CAS Registry Number, IUPAC name, SMILES string, or any other standard chemical identifier, it is impossible to retrieve data regarding its chemical structure, properties, or associated experimental protocols.

Therefore, the requested in-depth technical guide or whitepaper, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and universally recognized nomenclature to ensure accurate identification and data retrieval. If "Compound 41F5" is a substance of interest, further details from the original source of this designation are required to proceed with any meaningful analysis.

An In-depth Technical Guide to the Mechanism of Action of Antifungal Agent 86 (Caspofungin)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antifungal agent 86" is a placeholder designation. This document utilizes Caspofungin, a well-characterized echinocandin antifungal, as a representative agent to detail the mechanism of action and associated studies in the requested format.

Executive Summary

Caspofungin represents a significant class of antifungal agents, the echinocandins, which introduce a unique mechanism of action against a broad spectrum of fungal pathogens, notably Candida and Aspergillus species.[1] Its primary mode of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammalian cells, ensuring a high degree of selective toxicity.[2][3] This inhibition disrupts cell wall integrity, leading to osmotic instability and, ultimately, fungal cell death through both necrosis and programmed cell death (apoptosis).[4][5] This guide provides a comprehensive overview of Caspofungin's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

Caspofungin's antifungal activity is centered on the disruption of the fungal cell wall. The primary molecular target is the enzyme complex β-(1,3)-D-glucan synthase . This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, a critical structural polysaccharide that constitutes a major component of the fungal cell wall.[3]

By binding non-competitively to the Fks1p subunit of this enzyme complex, Caspofungin effectively halts the production of β-(1,3)-D-glucan.[3] The depletion of this vital polymer has two major consequences:

-

Fungistatic Effect: The blockade of cell wall synthesis prevents fungal growth and proliferation.[3]

-

Fungicidal Effect: The compromised structural integrity of the cell wall renders the cell unable to withstand internal osmotic pressure, leading to cell lysis and death.[6]

This targeted mechanism provides potent activity, even against fungal isolates that have developed resistance to other antifungal classes like azoles.[2]

Quantitative Data Analysis

The in vitro activity of Caspofungin is quantified through various metrics, including Minimum Inhibitory Concentrations (MICs), its effect on cell wall composition, and its ability to induce cellular death.

In Vitro Susceptibility

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Caspofungin generally demonstrates potent activity against Candida species.

| Candida Species | MIC Range (μg/mL) | MIC90 (μg/mL) |

| C. albicans | 0.0079 - 0.25 | 0.06 |

| C. glabrata | 0.031 - 0.5 | 0.06 |

| C. tropicalis | 0.016 - 0.5 | 0.06 |

| C. parapsilosis | 1 - 2 | 1 |

| C. krusei | 0.063 - 1 | 0.25 |

| Data compiled from multiple studies. MIC values can exhibit inter-laboratory variability. |

Impact on Fungal Cell Wall Composition

Treatment with Caspofungin leads to significant remodeling of the fungal cell wall. As the synthesis of β-glucan is inhibited, a compensatory mechanism, primarily through the PKC cell wall integrity pathway, upregulates the synthesis of chitin.[4][7]

| Organism | Caspofungin Conc. | β-Glucan (% dry mass) | Chitin (% dry mass) |

| S. cerevisiae | Untreated | 54% | 5% |

| 4x MIC | 45% | 14% | |

| C. albicans | Untreated | 52% | Not specified |

| 0.5x MIC | 49% | Increased | |

| 4x MIC | 31% | Increased | |

| Data adapted from studies on cell wall analysis.[8] |

Induction of Apoptosis and Necrosis in C. albicans

Caspofungin induces cell death through two distinct mechanisms: direct cell lysis (necrosis) due to osmotic stress and programmed cell death (apoptosis).

| Caspofungin Conc. (vs. MIC) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Necrosis (%) |

| 0.5x (0.06 μg/mL) | ~20-25% | ~5-7% | 26% |

| 1x (0.125 μg/mL) | ~20-25% | ~5-7% | 43% |

| 4x (0.5 μg/mL) | ~20-25% | ~5-7% | 48% |

| Data from a 3-hour exposure study on C. albicans SC5314.[4][5] |

Secondary Mechanisms and Cellular Responses

Beyond the primary inhibition of glucan synthesis, Caspofungin triggers a cascade of cellular stress responses.

Cell Wall Integrity (CWI) Pathway Activation

The fungal cell senses cell wall stress through the Protein Kinase C (PKC) signaling pathway.[4][7] Inhibition of β-(1,3)-D-glucan synthesis by Caspofungin is a potent trigger for this pathway, leading to a compensatory upregulation of chitin synthesis in an attempt to maintain cell wall integrity. This response, however, is often insufficient to prevent cell death.

References

- 1. Caspofungin: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Cellular apoptosis: An alternative mechanism of action for caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoscale Effects of Caspofungin against Two Yeast Species, Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Compound 41F5: A Technical Whitepaper on its Fungistatic Versus Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the antifungal properties of Compound 41F5, with a specific focus on elucidating its fungistatic versus fungicidal activity. The information presented is collated from published scientific research, offering a comprehensive overview for professionals in the field of mycology and drug discovery.

Executive Summary

Compound 41F5 is an aminothiazole derivative identified through high-throughput screening as a potent inhibitor of the pathogenic yeast form of Histoplasma capsulatum.[1][2] Structurally, it possesses an aminothiazole core with an alicyclic substituent at the 2-position and a naphthalenylmethyl group at the 5-position.[1][2] Extensive in vitro studies have demonstrated that Compound 41F5 exhibits fungistatic activity against Histoplasma yeast at micromolar concentrations, effectively halting its growth without causing direct cell death.[1][2][3] This characteristic, combined with its high selectivity for the fungal pathogen over host cells, positions Compound 41F5 as a promising candidate for further antifungal drug development.[1][2][4]

Quantitative Antifungal Activity

The antifungal potency of Compound 41F5 has been quantified against various medically relevant fungi. The data clearly indicates a selective spectrum of activity, with notable potency against dimorphic fungi like Histoplasma capsulatum and Cryptococcus neoformans.

| Fungal Species | Strain | Parameter | Value (µM) | Reference Medium |

| Histoplasma capsulatum | OSU76 (yeast) | IC₅₀ | 0.87 | HMM |

| Histoplasma capsulatum | (yeast) | MIC | 2 | HMM |

| Cryptococcus neoformans | MIC | 1 | RPMI | |

| Candida albicans | Activity | No activity up to 40 | RPMI | |

| Aspergillus fumigatus | Activity | No activity up to 40 | RPMI |

Table 1: In Vitro Antifungal Susceptibility Data for Compound 41F5.[1]

Elucidation of Fungistatic vs. Fungicidal Activity

A key characteristic of an antifungal agent is whether it inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal). Studies on Compound 41F5 have directly addressed this question, concluding that it is primarily a fungistatic agent against Histoplasma capsulatum.

Time-Kill Curve Analysis

The definitive evidence for its fungistatic nature comes from viability assays, specifically time-kill curve experiments. In these studies, Histoplasma yeast cells were treated with Compound 41F5, and the number of viable colony-forming units (CFU) was monitored over time.

| Treatment | Concentration (µM) | Time Point (hours) | Log₁₀ CFU/mL (Change from Control) |

| Compound 41F5 | 3 | 2 | No significant change |

| 8 | No significant change | ||

| 24 | No significant change | ||

| Fluconazole (Fungistatic Control) | 6.86 | 24 | No significant change |

| Amphotericin B (Fungicidal Control) | 0.49 | 24 | Significant reduction |

| DMSO (Vehicle Control) | 0.25% | 24 | Baseline growth |

Table 2: Summary of Time-Kill Curve Assay Results for Compound 41F5 against Histoplasma capsulatum.[3]

Experimental Protocols

The following section details the methodologies employed in the key experiments that determined the antifungal profile of Compound 41F5.

Determination of IC₅₀ and MIC

The 50% inhibitory concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC) were established to quantify the potency of Compound 41F5.

-

Fungal Culture: Histoplasma capsulatum yeast cells (e.g., strain OSU76 expressing red fluorescent protein) were grown to the exponential phase.

-

Assay Preparation: Yeast cells were seeded into 96-well microtiter plates at a density of 1 × 10⁵ cells per well.

-

Compound Dilution: A two-fold serial dilution of Compound 41F5 was prepared and added to the wells.

-

Incubation: Plates were incubated for 4 days at 37°C.[3]

-

Growth Measurement: Fungal growth was assessed by measuring either culture turbidity (absorbance at 595 nm) or RFP fluorescence.[3]

-

Data Analysis: The IC₅₀ and MIC values were calculated from the dose-response curves generated from the growth data at the 4-day time point.[3]

Time-Kill Viability Assay

This protocol was used to differentiate between fungistatic and fungicidal activity.

-

Yeast Suspension: A suspension of Histoplasma yeast cells was prepared.

-

Treatment: The yeast suspension was treated with Compound 41F5 (e.g., 3 µM), a fungistatic control (fluconazole, 6.86 µM), a fungicidal control (amphotericin B, 0.49 µM), and a vehicle control (DMSO, 0.25%).[3]

-

Time-Course Sampling: Aliquots were removed from each treatment group at specified time points (e.g., 2, 8, and 24 hours).[3]

-

CFU Plating: Serial dilutions of the aliquots were plated onto solid growth medium.

-

Incubation & Counting: Plates were incubated until colonies were visible, and the number of viable colony-forming units (CFU) was counted.

-

Analysis: The change in CFU over time for each treatment was compared to the vehicle control to determine if the compound inhibited growth or caused cell death.

Mechanism of Action and Signaling Pathways

As of the current literature, the precise molecular target and the specific signaling pathways affected by Compound 41F5 have not been fully elucidated. The compound was discovered through a phenotypic screen, which identifies compounds that inhibit fungal growth without a priori knowledge of their mechanism.[1][2] Subsequent research has focused on generating derivatives with improved potency and solubility, indicating that the mechanism is an active area of investigation.[5] The fact that its activity is retained against fluconazole-resistant strains of C. neoformans suggests that its target is likely not the 14α-demethylase enzyme, which is the target of azole antifungals.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the study of Compound 41F5.

Caption: Experimental workflow for the identification and characterization of Compound 41F5.

References

An In-depth Technical Guide to the Spectrum of Activity of "Antifungal Agent 86"

Introduction

The designation "Antifungal agent 86" does not refer to a single, universally recognized compound. Instead, literature review reveals at least three distinct chemical entities associated with this or similar nomenclature: a compound referred to as this compound (Compound 41F5), the well-established antifungal drug Terbinafine (initially coded as SF 86-327), and a plant-derived compound designated EV-086. This guide provides a detailed overview of the spectrum of activity, experimental protocols, and mechanisms of action for each of these agents, tailored for researchers, scientists, and drug development professionals.

This compound (Compound 41F5)

Information regarding "this compound (Compound 41F5)" is sparse in the available literature. It is described as an antifungal agent with notable potency against specific pathogenic yeasts.

Spectrum of Activity

This agent has demonstrated high activity against Histoplasma yeast and Cryptococcus neoformans[1].

Quantitative Data

The 50% minimum inhibitory concentration (MIC50) for both Histoplasma yeast and Cryptococcus neoformans is reported to be in the range of 0.4-0.8 μM[1].

| Fungal Species | MIC50 (μM) |

| Histoplasma spp. (yeast form) | 0.4 - 0.8 |

| Cryptococcus neoformans | 0.4 - 0.8 |

Terbinafine (SF 86-327)

Terbinafine, initially developed with the code SF 86-327, is a synthetic allylamine antifungal agent derived from naftifine. It is effective via the oral route and exhibits a broad spectrum of activity, particularly against dermatophytes.

Spectrum of Activity

Terbinafine has been tested against a wide array of pathogenic fungi, demonstrating potent activity against dermatophytes and molds, with more varied susceptibility observed among yeasts[2].

-

Dermatophytes: Highly susceptible, including species of Microsporum, Trichophyton, and Epidermophyton.

-

Molds: Strong susceptibility is noted for various molds, especially Scopulariopsis brevicaulis[2].

-

Dimorphic Fungi: Sporothrix schenckii shows high susceptibility[2].

-

Yeasts: Susceptibility among Candida species is variable. Candida parapsilosis is notably more susceptible than other Candida species[2].

Quantitative Data: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Terbinafine against various pathogenic fungi as determined by broth and agar dilution methods[2].

| Fungal Group | Genera Tested | MIC Range (µg/mL) |

| Dermatophytes | Microsporum, Trichophyton, Epidermophyton | 0.001 - 0.02 |

| Molds | Aspergillus, Scopulariopsis | 0.1 - 2 |

| Scopulariopsis brevicaulis | 0.2 | |

| Dimorphic Fungi | Sporothrix schenckii | 0.2 |

| Yeasts | Candida spp. | 10 - 100 |

| Candida parapsilosis | 1 - 2 |

Experimental Protocols

The in vitro activity of Terbinafine was evaluated using established broth and agar dilution techniques[2].

Broth Dilution Method (Sabouraud Broth):

-

Medium Preparation: Sabouraud dextrose broth is prepared and sterilized.

-

Antifungal Agent Preparation: A stock solution of Terbinafine is prepared and serially diluted in the broth to achieve a range of final concentrations.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

-

Inoculation: The prepared microtiter plates or tubes containing the diluted antifungal agent are inoculated with the standardized fungal suspension.

-

Incubation: The inoculated plates or tubes are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Agar Dilution Method (Sabouraud or Kimmig Agar):

-

Medium Preparation: Molten Sabouraud or Kimmig agar is prepared and cooled to approximately 45-50°C.

-

Antifungal Agent Incorporation: Appropriate volumes of a stock solution of Terbinafine are added to aliquots of the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth dilution method.

-

Inoculation: A small, standardized volume of the fungal suspension is spotted onto the surface of the agar plates containing different concentrations of the drug.

-

Incubation: Plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is the lowest drug concentration that prevents visible fungal growth on the agar surface.

Visualization of Experimental Workflow

Caption: Workflow for Broth Microdilution Susceptibility Testing.

EV-086

EV-086 is a diyne-furan fatty acid of plant origin that has demonstrated potent and broad-spectrum antifungal properties.

Spectrum of Activity

EV-086 exhibits potent in vitro activity against a range of yeasts and fungi. It shows low activity against Aspergillus flavus, Aspergillus niger, and Candida parapsilosis. The compound is not reported to have antibacterial activity at effective antifungal concentrations and is not toxic to human cells[3].

Quantitative Data: In Vitro Susceptibility

The following table summarizes the MIC values of EV-086 against various fungal species[3].

| Fungal Species | Strain | MIC (ng/mL) |

| Candida albicans | ATCC 24433 | 2.5 |

| Saccharomyces cerevisiae (diploid) | BY4743 | 64 |

| Saccharomyces cerevisiae (haploid) | BY4742, BY4741 | 16 |

Time-kill kinetic assays revealed that EV-086 reduced Colony Forming Units (CFUs) by >10-fold at 20 ng/mL and >100-fold at 320 ng/mL after 24 hours[3].

Mechanism of Action

The antifungal activity of EV-086 is attributed to the inhibition of delta-9 fatty acid desaturation[3]. This enzyme is crucial for the synthesis of unsaturated fatty acids, which are essential components of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell death.

Visualization of Signaling Pathway

Caption: Mechanism of Action of EV-086.

In Vivo Efficacy

EV-086 has been evaluated in a guinea pig model of Trichophyton skin dermatophytosis[3].

Experimental Protocol:

-

Infection Model: Guinea pigs are infected with Trichophyton mentagrophytes.

-

Treatment: Four days post-infection, a 1% solution of EV-086 in Captex 350 is topically applied to the infected area.

-

Dosing Regimen: Treatment is administered for a duration of 7 days.

-

Efficacy Assessment:

-

Mycological Efficacy: Assessed by culturing skin samples to determine the presence or absence of viable fungi.

-

Clinical Efficacy: Evaluated by scoring the clinical signs of infection (e.g., redness, scaling, inflammation).

-

Results: The study reported a 92.5% mycological efficacy and a 66% clinical efficacy for the EV-086 treated group compared to untreated controls (P < 0.01)[3].

Visualization of In Vivo Experimental Workflow

Caption: Workflow for the In Vivo Guinea Pig Dermatophytosis Model.

References

In-depth Technical Guide: Antifungal Activity of Compound 41F5 Against Histoplasma capsulatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Compound 41F5, a novel aminothiazole derivative, against the pathogenic fungus Histoplasma capsulatum. The document details the compound's efficacy, selectivity, and mechanism of action, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and development of this promising antifungal candidate.

Quantitative Efficacy of Compound 41F5

Compound 41F5 has demonstrated significant fungistatic activity against the yeast form of Histoplasma capsulatum. Its efficacy has been quantified both in liquid culture and within the host cell environment, highlighting its potential for treating histoplasmosis.

| Parameter | Value | Organism/Cell Line | Notes |

| 50% Inhibitory Concentration (IC50) | 0.87 µM | Histoplasma capsulatum (yeast) | Determined in liquid culture.[1][2][3][4][5][6][7] |

| Minimum Inhibitory Concentration (MIC) | 2 µM | Histoplasma capsulatum (yeast) | The lowest concentration that inhibits visible growth.[1] |

| Selectivity | At least 62-fold | Yeast vs. Host Cells | Indicates a high therapeutic index.[1][2][3][5][6][7] |

| Host Cell Cytotoxicity (IC50) | 53.95 µM - 74.65 µM | Mammalian cell lines | The range depends on the specific cell type tested.[1] |

| Activity against other fungi (MIC) | 1 µM | Cryptococcus neoformans | No detectable activity against Candida albicans and Aspergillus fumigatus up to 40 µM.[1] |

Experimental Protocols

The following sections detail the methodologies employed to evaluate the antifungal activity of Compound 41F5.

Determination of IC50 and MIC in Liquid Culture

The in vitro susceptibility of Histoplasma capsulatum yeast to Compound 41F5 was determined using a broth microdilution method.

-

Yeast Strain: Histoplasma capsulatum strain OSU76, engineered to express red fluorescent protein (RFP), was used.

-

Culture Medium: Histoplasma macrophage medium (HMM) or RPMI medium was used for yeast growth.

-

Compound Preparation: A two-fold serial dilution of Compound 41F5 was prepared in the culture medium in a 96-well plate.

-

Inoculation: Yeast cells were added to each well to a final density of 1 x 105 cells/mL.

-

Incubation: The plate was incubated at 37°C for 4 days.

-

Growth Measurement:

-

Culture Turbidity: The optical density at 595 nm (OD595) was measured using a spectrophotometer.

-

RFP Fluorescence: The fluorescence of the RFP-expressing yeast was measured to quantify growth.

-

-

Data Analysis: The IC50 was calculated by linear regression of the growth inhibition data. The MIC was determined as the lowest concentration of the compound that resulted in no visible growth.[1][8]

Fungistatic Activity Assay

To determine whether Compound 41F5 is fungicidal or fungistatic, a yeast viability assay was performed.

-

Treatment: Histoplasma yeast cells were treated with Compound 41F5 at a concentration near its MIC (3 µM) for 2, 8, or 24 hours. Amphotericin B (0.49 µM) and fluconazole (6.86 µM) were used as fungicidal and fungistatic controls, respectively. A DMSO vehicle control was also included.

-

Viability Assessment: After the treatment period, aliquots of the yeast suspension were removed, serially diluted, and plated onto solid growth medium.

-

Colony Forming Unit (CFU) Quantification: The plates were incubated, and the number of viable CFUs was counted. A significant reduction in CFU compared to the initial inoculum indicates fungicidal activity, while a lack of growth or a static number of CFU suggests fungistatic activity.[1][8]

Intramacrophage Antifungal Activity

The efficacy of Compound 41F5 against Histoplasma yeast residing within macrophages was assessed to mimic the in vivo infection environment.

-

Macrophage Infection: P388D1 murine macrophages were infected with Histoplasma yeast cells.

-

Compound Treatment: After allowing for phagocytosis, the infected macrophages were treated with varying concentrations of Compound 41F5 (e.g., 2 µM and 5 µM).

-

Incubation: The treated, infected macrophages were incubated for 3 days.

-

Assessment of Yeast Replication: The proliferation of intracellular yeast was observed and quantified. The ability of the compound to prevent yeast replication and protect the host macrophages from lysis was evaluated.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for screening and characterizing Compound 41F5.

Caption: High-throughput screening and characterization workflow for Compound 41F5.

Conclusion

Compound 41F5 emerges as a promising lead candidate for the development of new antifungal therapies against Histoplasma capsulatum. Its potent and selective fungistatic activity, particularly against the clinically relevant intracellular form of the pathogen, warrants further investigation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for future preclinical and clinical studies. The aminothiazole core of 41F5 also presents a scaffold for further chemical modification to potentially enhance its antifungal properties.[3][5]

References

- 1. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Efficacy of Antifungal Agent 86 Against Cryptococcus neoformans: A Review of Available Data

A comprehensive review of existing scientific literature reveals a critical distinction in the identity of "Antifungal Agent 86" and a notable absence of efficacy data for the originally referenced pentaketide against Cryptococcus neoformans. Initial inquiries identified "this compound" as CR377, a pentaketide isolated from the endophytic fungus Fusarium sp. While this compound has demonstrated potent activity against Candida albicans, extensive searches have yielded no evidence of its evaluation against Cryptococcus neoformans.

However, further investigation into fungal metabolites has uncovered tangential findings related to compounds that have been arbitrarily numbered "86" in unrelated review literature. One such instance points to a class of compounds known as zearalenone analogs, which have been tested against C. neoformans. This guide will clarify the identity of these compounds and present the limited available data on their efficacy.

Clarification of "this compound" Identity

The designation "this compound" is not a standardized scientific name and has been used in literature to refer to at least two distinct chemical entities:

-

CR377: A pentaketide isolated from Fusarium sp. (strain CR377), an endophyte of Selaginella pallescens. The foundational research on this compound focused on its significant inhibitory effects on Candida albicans. There is currently no published data on its activity against Cryptococcus neoformans.

-

Zearalenone Analogs: A class of β-resorcylic macrolides. A 2023 review on Fusarium-derived metabolites numbered a zearalenone analog as compound "86" and reported weak activity against C. neoformans, citing earlier work.

This guide will focus on the available data for zearalenone and its analogs due to the existence of published, albeit limited, findings regarding their interaction with C. neoformans.

Efficacy Data for Zearalenone Analogs against Cryptococcus neoformans

Research into bioactive compounds from a seagrass-derived fungus, Fusarium sp. PSU-ES73, led to the evaluation of several β-resorcylic macrolides, including zearalenone, against Cryptococcus neoformans.

Quantitative Data

The antifungal activity of zearalenone against C. neoformans was determined to be weak. The available quantitative data is summarized in the table below.

| Compound | Fungal Strain | Efficacy Metric | Value | Reference |

| Zearalenone | Cryptococcus neoformans | Weak Activity | Not specified | Chen et al., 2023 |

| Zearalenone Analogs | Cryptococcus neoformans | Weak Activity | Not specified | Chen et al., 2023 |

It is important to note that the primary sources describe the activity as "weak" without providing specific Minimum Inhibitory Concentration (MIC) values in the accessible abstracts.

Experimental Protocols

While detailed experimental protocols for the antifungal testing of zearalenone analogs against C. neoformans are not fully available in the reviewed literature, a general methodology can be inferred from standard mycology practices.

General Antifungal Susceptibility Testing Workflow

The workflow for determining the antifungal activity of a compound typically involves a broth microdilution assay.

Signaling Pathways and Mechanism of Action

The mechanism of action for zearalenone's weak antifungal effect on C. neoformans has not been elucidated in the available literature. Zearalenone is primarily known for its estrogenic effects in mammals due to its structural similarity to estrogens, allowing it to bind to estrogen receptors. It is unclear if a similar mechanism is at play in fungi or if its weak antifungal activity is due to other cellular interactions.

Conclusion

Compound 41F5: A Technical Analysis of Its Inactivity Against Candida albicans

For Immediate Release

[City, State] – [Date] – A comprehensive technical review of Compound 41F5, an aminothiazole derivative, elucidates the compound's notable lack of antifungal activity against the pervasive human pathogen Candida albicans. This analysis, intended for researchers, scientists, and professionals in drug development, consolidates available data, details experimental methodologies, and explores the potential mechanistic basis for this observed inactivity.

Compound 41F5, initially identified as a promising antifungal agent, has demonstrated potent activity against certain pathogenic fungi, particularly Histoplasma capsulatum. However, its antifungal spectrum is notably narrow, with a significant gap in efficacy against Candida albicans, a leading cause of opportunistic fungal infections worldwide.

Quantitative Susceptibility Data

The antifungal activity of Compound 41F5 has been evaluated against a panel of clinically relevant fungi. The results, summarized in the table below, highlight its selective efficacy.

| Fungal Species | Strain(s) | MIC (μM) | IC₅₀ (μM) | Activity | Reference |

| Candida albicans | ATCC 90028, Clinical Isolate | >40 | Not Determined | Inactive | [1] |

| Histoplasma capsulatum | G217B | 2-4 | 0.87 | Active | [1] |

| Cryptococcus neoformans | H99 | 1 | Not Determined | Active | [1] |

| Aspergillus fumigatus | AF293 | >40 | Not Determined | Inactive | [1] |

| Blastomyces dermatitidis | Clinical Isolate | >40 | Not Determined | Inactive | [1] |

Experimental Protocols

The determination of Compound 41F5's antifungal activity was conducted following standardized methodologies to ensure reproducibility and comparability of the data.

Antifungal Susceptibility Testing via Broth Microdilution

The minimum inhibitory concentration (MIC) of Compound 41F5 against Candida albicans and other fungal species was determined using the broth microdilution method, adhering to the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Compound Dilution: Compound 41F5 was serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.

-

Incubation: The prepared fungal inoculum was added to each well of the microtiter plate containing the diluted compound. The plates were then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was visually determined as the lowest concentration of Compound 41F5 that resulted in a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well. For Compound 41F5 against C. albicans, no significant inhibition was observed at the highest tested concentration of 40 μM.[1]

Visualizing the Lack of Activity and Potential Mechanisms

To conceptualize the experimental workflow and the potential reasons for Compound 41F5's inactivity against C. albicans, the following diagrams are provided.

Discussion of Potential Mechanisms for Inactivity

The precise mechanism of action for Compound 41F5 has not been fully elucidated, even in susceptible organisms like H. capsulatum. However, the observed inactivity against C. albicans points to several plausible explanations:

-

Target Absence or Modification: The molecular target of Compound 41F5 may be absent in C. albicans or structurally divergent to an extent that precludes effective binding. Many antifungal agents have highly specific targets, and variations in these targets across different fungal species can lead to a narrow spectrum of activity.

-

Efflux Pump Activity: Candida albicans is known to possess a robust network of efflux pumps that can actively transport a wide range of xenobiotics, including antifungal drugs, out of the cell. It is conceivable that Compound 41F5 is a substrate for one or more of these pumps, preventing it from reaching a sufficient intracellular concentration to exert its effect.

-

Reduced Permeability: The composition and architecture of the C. albicans cell wall and membrane may hinder the passive diffusion or active transport of Compound 41F5 into the cell.

-

Enzymatic Degradation: C. albicans may produce enzymes that metabolize and inactivate Compound 41F5, rendering it ineffective.

Conclusion

The aminothiazole derivative, Compound 41F5, exhibits a selective antifungal profile, with notable potency against Histoplasma capsulatum but a clear lack of activity against Candida albicans. This inactivity, confirmed by standardized broth microdilution assays, suggests that key differences in the cellular machinery or defense mechanisms of C. albicans are responsible. Further research into the specific molecular target of Compound 41F5 and its interaction with C. albicans cellular systems is warranted to fully understand the basis of this resistance and to guide the future development of broad-spectrum aminothiazole-based antifungals.

References

Ineffectiveness of Azole Antifungal Agents Against Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of azole resistance in Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, presents a significant challenge to effective clinical management.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the ineffectiveness of azole antifungal agents against this opportunistic pathogen. We detail the key resistance mechanisms, including alterations in the drug target Cyp51A and the role of efflux pumps.[2][3] Furthermore, we explore the intricate signaling pathways that contribute to azole resistance, such as the calcineurin and cell wall integrity pathways, and the crucial role of Heat Shock Protein 90 (Hsp90).[5][6][7] This guide also presents a compilation of quantitative data on the impact of various resistance mechanisms on the minimum inhibitory concentrations (MICs) of commonly used azoles. Detailed experimental protocols for assessing antifungal susceptibility are provided to facilitate reproducible research in this critical area.

Introduction

Aspergillus fumigatus is a ubiquitous mold and the leading cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.[1][8] Azole antifungals, such as voriconazole and itraconazole, are the cornerstone of therapy for aspergillosis.[1][8][9] However, the emergence of azole-resistant A. fumigatus strains is a growing global health concern, leading to treatment failures and increased mortality rates.[1][2][10] Understanding the molecular basis of this resistance is paramount for the development of novel therapeutic strategies and for preserving the efficacy of existing antifungal agents. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanisms of azole ineffectiveness in A. fumigatus.

Primary Mechanisms of Azole Ineffectiveness

The ineffectiveness of azole antifungals in A. fumigatus is primarily attributed to two well-characterized mechanisms: modifications of the drug's target enzyme and the active removal of the drug from the fungal cell.

Alterations in the Target Enzyme: Cyp51A

Azoles function by inhibiting the lanosterol 14-α-demethylase enzyme, encoded by the cyp51A gene, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][11][12] Resistance arises from mutations within the cyp51A gene that reduce the binding affinity of azole drugs to the enzyme.[2][13]

Several specific point mutations in the cyp51A gene have been identified and are associated with varying levels of resistance to different azoles.[1] These mutations can occur in patients undergoing long-term azole therapy.[10] Some of the most clinically relevant point mutations include:

-

G54: Substitutions at this position, such as G54R, are known to confer cross-resistance to itraconazole and posaconazole.[14][15]

-

M220: Mutations at this codon, leading to substitutions like M220I, M220K, or M220V, are associated with resistance to multiple azoles.[14][15][16]

-

G138: This mutation is another hotspot associated with azole resistance that can develop during therapy.[1]

-

G448S: This substitution has been identified in patients receiving voriconazole therapy and is linked to multi-azole resistance.[1][4]

A significant mechanism of azole resistance, often acquired from environmental sources, involves the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene.[3][9][10] This leads to overexpression of the Cyp51A enzyme, requiring higher concentrations of the azole to achieve an inhibitory effect.[3][15] The most prevalent tandem repeat mutations are:

-

TR34/L98H: This combination consists of a 34-base pair tandem repeat in the promoter region coupled with a point mutation at codon 98 (L98H).[3][9][10][11][12] It is a major environmental resistance mechanism and confers resistance to multiple azoles.[3][9][10]

-

TR46/Y121F/T289A: This complex allele includes a 46-base pair tandem repeat and two additional point mutations.[3][9][10] Strains harboring this mutation are often highly resistant to voriconazole.[17]

Overexpression of Efflux Pumps

Another critical mechanism contributing to azole ineffectiveness is the overexpression of efflux pumps, which actively transport azole drugs out of the fungal cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[3][9] These pumps belong to two major superfamilies:

-

ATP-Binding Cassette (ABC) Transporters: These transporters utilize ATP hydrolysis to power the efflux of a wide range of substrates, including azoles. Overexpression of genes encoding ABC transporters, such as cdr1B, has been linked to azole resistance.[9]

-

Major Facilitator Superfamily (MFS) Transporters: These transporters use the proton motive force to expel drugs. Genes such as AfuMDR3 and AfuMDR4 have been identified in A. fumigatus and their overexpression is associated with high-level itraconazole resistance.[18]

The expression of these efflux pumps can be induced by exposure to azoles and is also associated with the development of biofilms, which are inherently more resistant to antifungal treatment.[19][20][21]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the impact of various resistance mechanisms on the Minimum Inhibitory Concentrations (MICs) of commonly used azole antifungals against Aspergillus fumigatus. MIC values are presented in µg/mL.

Table 1: Impact of cyp51A Point Mutations on Azole MICs

| cyp51A Mutation | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference(s) |

| Wild Type | ≤1 | ≤1 | ≤0.5 | [9] |

| G54R | >16 | 1 - 4 | >8 | [14] |

| M220I/K/V | >16 | 2 - 8 | 1 - 4 | [14][15] |

| G448S | >16 | >16 | >8 | [4] |

Table 2: Impact of cyp51A Tandem Repeats on Azole MICs

| cyp51A Mutation | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference(s) |

| Wild Type | ≤1 | ≤1 | ≤0.5 | [9] |

| TR34/L98H | 4 - >16 | 2 - 8 | 2 - 8 | [10] |

| TR46/Y121F/T289A | 4 - 8 | ≥16 | 2 - 4 | [10][17] |

Table 3: Impact of Efflux Pump Overexpression on Azole MICs

| Resistance Mechanism | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Reference(s) |

| Wild Type | ≤1 | ≤1 | [18] |

| AfuMDR3/4 Overexpression | >100 | Not specified | [18] |

| Biofilm-associated efflux | 16 to >512-fold increase from germlings | 16 to >512-fold increase from germlings | [19][20][21] |

Signaling Pathways Modulating Azole Ineffectiveness

Several interconnected signaling pathways in A. fumigatus play a crucial role in mediating stress responses and contributing to azole resistance. Understanding these pathways offers potential targets for novel antifungal therapies.

The Calcineurin Pathway

The calcineurin signaling pathway is a vital regulator of stress responses, morphogenesis, and virulence in A. fumigatus.[7] Inhibition of calcineurin has been shown to increase the susceptibility of A. fumigatus to azoles, indicating its role in azole tolerance.

Caption: The Calcineurin signaling pathway's role in azole tolerance.

The Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is essential for maintaining the structural integrity of the fungal cell wall, particularly in response to stress, including that induced by antifungal drugs.[11][12][22][23] This pathway can be activated by the membrane stress caused by azole-mediated ergosterol depletion, leading to compensatory changes in the cell wall that contribute to drug tolerance.

Caption: The Cell Wall Integrity pathway's response to azole stress.

The Role of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a critical role in the fungal stress response by stabilizing key client proteins, including components of the calcineurin pathway.[5][6] Inhibition of Hsp90 has been shown to compromise the ability of A. fumigatus to develop resistance to azoles. Specifically, the acetylation state of Hsp90, particularly at lysine residue K27, is crucial for its function in mediating azole resistance.[5][6]

Caption: Hsp90's central role in enabling azole resistance mechanisms.

Experimental Protocols

Accurate and reproducible assessment of antifungal susceptibility is crucial for both clinical diagnostics and research. The following are standardized protocols for determining the in vitro efficacy of antifungal agents against A. fumigatus.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M38 and EUCAST E.Def 9.3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

-

Aspergillus fumigatus isolate

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline with 0.05% Tween 80

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution

-

96-well microtiter plates

-

Spectrophotometer or hemocytometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the A. fumigatus isolate on SDA or PDA at 35°C for 5-7 days to obtain mature conidia.

-

Harvest conidia by flooding the plate with sterile saline-Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium using a spectrophotometer (optical density at 530 nm) or a hemocytometer.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well microtiter plate. The final drug concentrations should span a clinically relevant range.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared conidial suspension.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Reading:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye. For some fungistatic agents, a significant reduction in growth (e.g., ≥50% compared to the growth control) may be used as the endpoint.

-

Caption: Workflow for the broth microdilution MIC assay.

Molecular Identification of Resistance Mechanisms

5.2.1. Sequencing of the cyp51A Gene and Promoter

-

DNA Extraction: Extract genomic DNA from the A. fumigatus isolate using a commercial fungal DNA extraction kit or standard protocols.

-

PCR Amplification: Amplify the entire cyp51A coding sequence and its promoter region using specific primers.

-

Sanger Sequencing: Sequence the purified PCR products.

-

Sequence Analysis: Align the obtained sequence with a wild-type A. fumigatus cyp51A reference sequence to identify point mutations and tandem repeats.

5.2.2. Gene Expression Analysis of Efflux Pumps by RT-qPCR

-

RNA Extraction: Culture the A. fumigatus isolate with and without sub-inhibitory concentrations of the azole agent. Extract total RNA using a suitable method (e.g., Trizol).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target efflux pump genes (e.g., AfuMDR3, AfuMDR4, cdr1B) and a housekeeping gene (e.g., β-tubulin) for normalization.

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Conclusion

The ineffectiveness of azole antifungal agents against Aspergillus fumigatus is a multifaceted problem driven by specific genetic mutations and complex cellular responses. A thorough understanding of the underlying mechanisms, including alterations in the Cyp51A enzyme, overexpression of efflux pumps, and the roles of key signaling pathways, is essential for the development of effective strategies to combat azole-resistant aspergillosis. This guide provides a foundational resource for researchers to further investigate these mechanisms, develop novel diagnostic tools, and discover next-generation antifungal therapies. Continued surveillance and research in this area are critical to preserving the clinical utility of the azole class of antifungals.

References

- 1. mdpi.com [mdpi.com]

- 2. Azole resistance in Aspergillus fumigatus- comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azole-resistant Aspergillus fumigatus: A global phenomenon originating in the environment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of a Key Lysine Residue in Heat Shock Protein 90 Required for Azole and Echinocandin Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcineurin Controls Growth, Morphology, and Pathogenicity in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole-Resistance Development; How the Aspergillus fumigatus Lifecycle Defines the Potential for Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]

- 10. Azole Resistance in Aspergillus fumigatus: Can We Retain the Clinical Use of Mold-Active Antifungal Azoles? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 12. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Itraconazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Multiple resistance mechanisms among Aspergillus fumigatus mutants with high-level resistance to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azole resistance of Aspergillus fumigatus biofilms is partly associated with efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

- 22. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid Biosynthesis in Fungi: Perspectives for Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling the Enigma of Antifungal Agent 86: A Technical Guide to Target Identification and Pathway Analysis

For Immediate Release

Columbus, OH – Antifungal agent 86, also identified as compound 41F5, has emerged as a promising candidate in the fight against systemic fungal infections. This technical guide provides an in-depth analysis of its antifungal activity, delineates key experimental protocols for its evaluation, and explores its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapies.

This compound, a member of the aminothiazole class, has demonstrated potent fungistatic activity, particularly against the pathogenic yeasts Histoplasma capsulatum and Cryptococcus neoformans. Its efficacy against fluconazole-resistant strains of C. neoformans suggests a mechanism of action distinct from that of the widely used azole antifungals, which target the ergosterol biosynthesis pathway. This unique characteristic positions this compound as a valuable lead compound for the development of new therapeutic strategies to combat drug-resistant fungal infections.

Quantitative Analysis of Antifungal Activity

The in vitro potency of this compound and its analogs has been quantified through determination of the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50). Furthermore, its selectivity for fungal cells over host cells is a critical parameter for its therapeutic potential, assessed through cytotoxicity assays.

| Compound | Target Organism | MIC50 (μM)[1] | IC50 (μM)[2][3] | Selectivity Index (SI)[1] |

| This compound (41F5) | Histoplasma capsulatum | 0.4 - 0.8 | 0.87 | >50 |

| This compound (41F5) | Cryptococcus neoformans | - | - | - |

Table 1: In Vitro Antifungal Activity and Selectivity of this compound (41F5). The Selectivity Index (SI) is calculated as the ratio of the IC50 for a mammalian cell line (e.g., HepG2) to the IC50 for the fungal pathogen. A higher SI indicates greater selectivity for the fungal target.

Experimental Protocols

The following sections detail the standardized methodologies employed in the evaluation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of this compound against a mammalian cell line (e.g., human hepatocyte HepG2) is assessed to determine its selectivity.

-

Cell Seeding: Mammalian cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Target Identification and Pathway Analysis

While the precise molecular target of this compound remains to be definitively identified, structure-activity relationship (SAR) studies and its efficacy against azole-resistant strains provide crucial insights. The evidence strongly suggests that its mechanism of action is independent of the ergosterol biosynthesis pathway, a common target for many antifungal drugs.

The workflow for identifying the molecular target of a novel antifungal agent like compound 86 typically follows a multi-pronged approach.

Figure 1. A logical workflow for the target identification of this compound.

The fungistatic nature of this compound suggests that it likely inhibits a cellular process essential for fungal growth and replication, but does not directly cause cell death. Potential pathways that could be affected include:

-

Cell Cycle Regulation: Interference with key proteins that govern the progression of the fungal cell cycle.

-

Signal Transduction: Inhibition of signaling cascades that are vital for fungal survival, virulence, or stress response.

-

Nutrient Sensing and Uptake: Disruption of pathways involved in the acquisition and metabolism of essential nutrients.

Given the current data, a hypothetical signaling pathway affected by this compound is presented below. This diagram illustrates a plausible scenario where the agent inhibits a currently unknown kinase or other regulatory protein, leading to a downstream blockade of fungal proliferation.

References

- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Compound 41F5 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Compound 41F5, a promising antifungal agent, and its early analogs. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Introduction to Compound 41F5

Compound 41F5, chemically identified as N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide, emerged from a high-throughput phenotypic screen of 3,600 commercially available compounds.[1] It was identified as a potent inhibitor of Histoplasma yeast growth.[1] The core structure of 41F5 is an aminothiazole with an alicyclic substituent at the 2-position and an aromatic substituent at the 5-position.[1][2][3][4] Early studies have demonstrated its fungistatic activity against Histoplasma capsulatum and Cryptococcus neoformans at micromolar concentrations.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on Compound 41F5 and its analogs.

Table 1: In Vitro Activity of Compound 41F5

| Fungal Species | Parameter | Value | Reference |

| Histoplasma capsulatum (yeast) | IC50 | 0.87 μM | [1][2][3][4][6] |

| Histoplasma capsulatum (intracellular) | Inhibition observed | Yes | [1] |

| Cryptococcus neoformans | MIC50 | 0.4 - 0.8 μM | [5] |

Table 2: Selectivity and Cytotoxicity of Compound 41F5

| Parameter | Cell Type | Value | Reference |

| Selectivity for Yeast vs. Host Cells | - | At least 62-fold | [1][2][3][4] |

| Cytotoxicity (estimated) | Mammalian cells | 53.95 μM to 74.65 μM | [6] |

Table 3: Structure-Activity Relationship (SAR) of 41F5 Analogs

| Modification | Resulting Change in Potency | Reference |

| Replacement of 5-naphthalenyl group with lipophilic [5+6] bicyclic ring systems (e.g., 7-benzothiophenyl, 4-indanyl) | 2-3 fold increase in activity | [1] |

| Introduction of a carbonyl group at the methylene linker | 2-3 fold increase in potency | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on Compound 41F5 are outlined below.

A high-throughput screening platform was developed to monitor the growth of Histoplasma yeast.[1]

-

Assay Principle: Measurement of culture turbidity (absorbance at 595 nm) or RFP fluorescence to quantify yeast growth over time.[7]

-

Procedure:

-

Histoplasma yeast cells (e.g., OSU76 strain expressing RFP) were cultured in a suitable liquid medium.

-

A library of 3,600 commercially available compounds was screened by adding individual compounds to the yeast cultures in microtiter plates.

-

Plates were incubated, and yeast growth was measured daily for four days by reading absorbance at 595 nm or RFP fluorescence.

-

Compounds that inhibited yeast growth were identified as "hits".

-

The half-maximal inhibitory concentration (IC50) and MIC of hit compounds were determined to quantify their antifungal potency.

-

Procedure:

This assay assesses the ability of a compound to inhibit the growth of Histoplasma yeast within macrophages, mimicking the in vivo environment.

-

Procedure:

-

Macrophage-like cells (e.g., P388D1-lacZ) were infected with Histoplasma yeast (e.g., OSU76) at a specific multiplicity of infection (MOI).

-

After allowing for internalization of the yeast, various concentrations of the test compound were added to the infected cell cultures.

-

The inhibition of intracellular yeast growth was quantified after four days, typically by measuring the fluorescence of RFP-expressing yeast.

-

Host cell viability was also assessed to determine the compound's protective effect.

-

The synthesis of a library of novel 2-aminoazole analogs was performed to explore the structure-activity relationship.[1]

-

General Strategy: Modifications were focused on three main parts of the 41F5 structure: the 5-naphthalenyl group, the thiazole core, and the methylene linker between them.[1][3] This involved standard organic synthesis methodologies to create a diverse library of analogs for biological evaluation.

Visualizations

The following diagrams illustrate key workflows and the chemical structure of Compound 41F5.

References

"Antifungal agent 86" selectivity for fungal cells over mammalian cells

An In-depth Examination of the Preferential Activity of Antifungal Agent 86 for Fungal Cells Over Mammalian Cells

Introduction

This compound, also identified as compound 41F5 and chemically described as N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide, is an investigational aminothiazole derivative demonstrating significant promise as a selective antifungal compound. This technical guide provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and an exploration of its known mechanistic characteristics. The high selectivity index of this compound suggests a fungal-specific target, making it a compelling candidate for further drug development.

Quantitative Selectivity Data

The selective antifungal activity of agent 86 has been quantified through in vitro studies comparing its potent activity against pathogenic fungi with its minimal cytotoxicity against mammalian cell lines. The data consistently demonstrates a significant therapeutic window.

| Organism/Cell Line | Assay Type | Metric | Value (µM) | Selectivity Index (SI) | Reference |

| Histoplasma capsulatum (yeast) | Antifungal Susceptibility | MIC₅₀ | 0.4 - 0.8 | > 62-fold | [1][2] |

| Histoplasma capsulatum (yeast) | Antifungal Susceptibility | IC₅₀ | 0.87 | - | [2][3][4][5][6] |

| Cryptococcus neoformans | Antifungal Susceptibility | MIC | 1.0 | > 40-fold | [2] |

| Candida albicans | Antifungal Susceptibility | MIC | > 40 | - | [2] |

| Aspergillus fumigatus | Antifungal Susceptibility | MIC | > 40 | - | [2] |

| Murine Macrophage (P388D1) | Cytotoxicity | IC₅₀ | > 40 | - | [1] |

| Murine Macrophage (J774A.1) | Cytotoxicity | IC₅₀ | 74.65 | - | |

| Human Liver Carcinoma (HepG2) | Cytotoxicity | IC₅₀ | > 20 (No toxicity observed) | - |

Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for mammalian cells to the MIC or IC₅₀ for the fungal pathogen (e.g., IC₅₀ [P388D1] / MIC₅₀ [H. capsulatum]). A higher SI value indicates greater selectivity for the fungal target.

Mechanism of Action and Molecular Target

The precise molecular target and signaling pathway of this compound are currently under investigation. However, key insights have been established:

-

Novel Mechanism: Studies have shown that the activity of agent 86 is retained against fluconazole-resistant strains of C. neoformans. This indicates that its mechanism of action is distinct from that of azole antifungals, which target 14α-demethylase in the ergosterol biosynthesis pathway.[6]

-

Fungistatic Activity: Against Histoplasma yeast, compound 41F5 exhibits fungistatic activity, meaning it inhibits fungal growth rather than directly killing the fungal cells.[2][4][5][6]

-

Target Identification Underway: The unique selectivity profile of agent 86 points towards a novel, fungal-specific molecular target. Research to identify this target is ongoing, with approaches including the generation and analysis of drug-resistant mutants.

Experimental Protocols

The following are detailed methodologies for the key assays used to determine the selectivity of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Fungal Susceptibility

This protocol is based on the broth microdilution method.

a. Preparation of Materials:

-

Fungal Culture: Grow the fungal strain to be tested in an appropriate liquid medium overnight.

-

Antifungal Agent Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Medium: Use a standardized medium such as RPMI-1640.

-

96-Well Plates: Use sterile, flat-bottom microtiter plates.

b. Assay Procedure:

-

Add 100 µL of assay medium to all wells of a 96-well plate, except for the first column.

-

To the first column, add 200 µL of the assay medium containing this compound at twice the highest desired final concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last column.

-

Prepare the fungal inoculum by diluting the overnight culture in the assay medium to a standardized concentration (e.g., ~10³ cells/mL).

-

Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-72 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[1][7][8]

Resazurin-Based Cytotoxicity Assay for Mammalian Cells

This assay measures cell viability based on the metabolic reduction of resazurin.

a. Preparation of Materials:

-

Mammalian Cells: Culture the desired mammalian cell line (e.g., P388D1) in the appropriate growth medium.

-

Test Compound: Prepare serial dilutions of this compound in the cell culture medium.

-

Resazurin Solution: Prepare a sterile solution of resazurin in phosphate-buffered saline (PBS).

-

96-Well Plates: Use sterile, opaque-walled 96-well plates suitable for fluorescence measurements.

b. Assay Procedure:

-

Seed the mammalian cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add 100 µL of the serially diluted this compound to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (background control).

-

Incubate the plate for the desired exposure time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for an additional 1-4 hours, allowing viable cells to reduce resazurin to the fluorescent product, resorufin.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental and Logical Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. BG65132B1 - N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]carboxamide derivatives, pharmaceutical composition and use thereof as inhibitors of cyclin dependent kinases - Google Patents [patents.google.com]

- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"Compound 41F5" IC50 and MIC values in different fungal species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 41F5 is an aminothiazole-based small molecule that has demonstrated notable in vitro and intracellular antifungal activity against specific pathogenic fungi. This technical guide provides a comprehensive overview of the available data on its inhibitory concentrations, detailed experimental protocols for assessing its efficacy, and an exploration of potential fungal signaling pathways that may be implicated in its mechanism of action.

Data Presentation: IC50 and MIC Values

The antifungal potency of Compound 41F5 has been quantified through the determination of its 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) against a panel of fungal species. The data, summarized from published research, is presented in the tables below for clear comparison.

Table 1: In Vitro Antifungal Activity of Compound 41F5

| Fungal Species | IC50 (µM) | MIC (µM) | Efficacy |

| Histoplasma capsulatum | 0.87[1] | 2[1] | Active |

| Cryptococcus neoformans | Not Reported | 1[1] | Active |

| Candida albicans | Not Reported | > 40[1] | Not Active |

| Aspergillus fumigatus | Not Reported | > 40[1] | Not Active |

| Blastomyces dermatitidis | Not Reported | > 40[1] | Not Active |

Table 2: Intracellular Antifungal Activity and Cytotoxicity of Compound 41F5

| Assay | Cell Line | IC50 (µM) |

| Intracellular H. capsulatum Inhibition | P388D1 macrophages | ~0.87 (inferred from in vitro) |

| Cytotoxicity | P388D1 macrophages | 54.69[1] |

| Cytotoxicity | J774A.1 macrophages | 74.65[1] |

| Cytotoxicity | HepG2 (human liver) | > 20[1] |

Experimental Protocols

The following protocols are detailed methodologies for determining the IC50 and MIC values of antifungal compounds like 41F5, based on established standards and the specific methods used in the primary research.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38-A2 for filamentous fungi, which were referenced in the study of Compound 41F5.

a. Preparation of Fungal Inoculum:

-

Fungal cultures are grown on appropriate agar plates.

-

For yeasts like Cryptococcus neoformans, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

For filamentous fungi like Aspergillus fumigatus, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). The suspension is adjusted to a specific optical density and then diluted in RPMI-1640 medium.

b. Preparation of Compound 41F5 Dilutions:

-

A stock solution of Compound 41F5 is prepared in dimethyl sulfoxide (DMSO).

-

A series of two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.07 µM to 40 µM).

c. Incubation and Reading:

-

The fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control well. For IC50 determination, growth inhibition is quantified using a spectrophotometer to measure optical density, and the data is analyzed to calculate the concentration that inhibits 50% of fungal growth.

Intracellular Antifungal Activity Assay